(2S)-3-Amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-3-ylbutanoic acid
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Overview
Description
The compound is a derivative of amino acids, specifically a fluorenylmethyloxycarbonyl (Fmoc) protected amino acid . Fmoc is a common protecting group used in peptide synthesis. The presence of the thiophen-3-yl group suggests that this compound might have interesting electronic properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The fluorenylmethyloxycarbonyl group is a bulky, aromatic group, while the thiophen-3-yl group is a heterocyclic compound containing sulfur .Chemical Reactions Analysis
In general, Fmoc protected amino acids are used in peptide synthesis. The Fmoc group can be removed under basic conditions, allowing the amino acid to react with the next amino acid in the sequence .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the fluorenylmethyloxycarbonyl group could increase the compound’s hydrophobicity .Scientific Research Applications
Synthetic Applications and Molecular Incorporation
Synthetic Methodologies and Derivatives : This compound has been utilized in the synthesis of non-proteinogenic amino acids and their derivatives, highlighting its versatility in constructing complex organic molecules. For example, its derivative was synthesized from a specific amino acid in good overall yield, underscoring its utility in creating compounds with potential biological activity or for further chemical transformations (Adamczyk & Reddy, 2001).
Peptide and Oligomer Synthesis : It has been instrumental in the synthesis of oligomers derived from amide-linked neuraminic acid analogues. The protected sugar amino acids were efficiently synthesized and incorporated into solid-phase synthesis to produce oligomers varying in length, demonstrating its role in creating polymers for potential therapeutic applications (Gregar & Gervay-Hague, 2004).
Solid Phase Peptide Synthesis (SPPS) : The fluorenylmethoxycarbonyl (Fmoc) protection strategy, which utilizes derivatives of this compound, has significantly advanced the field of peptide synthesis. Fmoc solid phase peptide synthesis (SPPS) methodology allows for the synthesis of biologically active peptides and small proteins under diverse conditions, offering a versatile approach for bioorganic chemistry (Fields & Noble, 2009).
Structural and Supramolecular Chemistry : Research into the structural and supramolecular features of Fmoc-amino acids has provided essential insights into designing and developing novel biomaterials and therapeutics. The comprehensive analysis of noncovalent interactions and supramolecular synthons in the crystal structures of amino acids with the Fmoc moiety contributes to the systematic understanding necessary for material science and biomedical applications (Bojarska et al., 2020).
Photocatalysis and Luminescent Materials : Derivatives of this compound have been explored as photocatalysts for specific organic reactions and the development of luminescent materials. These applications demonstrate the compound's potential in facilitating light-driven chemical transformations and its utility in the fabrication of materials for optical and electronic devices (Chen, Lu, & Wang, 2019).
Mechanism of Action
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-3-Amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-3-ylbutanoic acid involves the protection of the amine group, followed by the synthesis of the fluorenylmethoxycarbonyl (Fmoc) protected amino acid, and then coupling with the thiophene carboxylic acid. The Fmoc group is then removed, and the resulting amino acid is deprotected to yield the final product.", "Starting Materials": [ "L-threonine", "9H-fluorene-9-methanol", "Carbon tetrachloride", "Triethylamine", "Diisopropylethylamine", "Thiophene-2-carboxylic acid", "N,N'-Dicyclohexylcarbodiimide", "N-Hydroxysuccinimide", "Tetrahydrofuran", "Methanol", "Dichloromethane", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Sodium chloride", "Magnesium sulfate", "Ethyl acetate" ], "Reaction": [ "Protection of L-threonine amine group with Fmoc using carbon tetrachloride and triethylamine", "Synthesis of Fmoc-L-threonine using diisopropylethylamine and N,N'-dicyclohexylcarbodiimide", "Coupling of Fmoc-L-threonine with thiophene-2-carboxylic acid using N,N'-dicyclohexylcarbodiimide and N-hydroxysuccinimide in tetrahydrofuran", "Removal of Fmoc group using 20% piperidine in DMF", "Deprotection of L-threonine using hydrochloric acid and methanol", "Purification of product using dichloromethane and sodium bicarbonate", "Drying of product using magnesium sulfate", "Recrystallization of product using ethyl acetate" ] } | |
CAS No. |
270263-01-9 |
Molecular Formula |
C23H21NO4S |
Molecular Weight |
407.48 |
IUPAC Name |
(2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-3-ylbutanoic acid |
InChI |
InChI=1S/C23H21NO4S/c24-20(11-14-9-10-29-13-14)21(22(25)26)23(27)28-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,13,19-21H,11-12,24H2,(H,25,26)/t20?,21-/m0/s1 |
SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(C(CC4=CSC=C4)N)C(=O)O |
Synonyms |
Fmoc-L-β-HomoAla(3-thienyl)-OH |
Origin of Product |
United States |
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